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Compound of Interest

4-(1-Aminoethyl)benzonitrile
Compound Name:
hydrochloride

Cat. No.: B3176836

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-
Aminoethyl)benzonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(1-
Aminoethyl)benzonitrile hydrochloride (CAS No: 1177316-44-7 [racemic], 911372-78-6 [(R)-
enantiomer], 911372-80-0 [(S)-enantiomer]).[1][2] As a crucial building block in medicinal
chemistry and drug development, the unambiguous structural confirmation of this a-aminonitrile
Is paramount. This document details the expected mass spectrometry (MS), infrared (IR), and
nuclear magnetic resonance (NMR) spectroscopic features of the title compound. The narrative
is structured to provide not only the data but also the underlying scientific rationale for spectral
assignments and the causality behind experimental considerations, reflecting a field-proven
approach to analytical chemistry.

Introduction and Molecular Overview

4-(1-Aminoethyl)benzonitrile is an a-aminonitrile, a class of organic compounds characterized
by an amino group and a nitrile group attached to the same carbon atom.[3] These molecules
are valuable synthetic intermediates, notably in the Strecker synthesis of a-amino acids.[4][5]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents,
which is often advantageous for handling and subsequent reactions.
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Accurate spectroscopic characterization is a non-negotiable step in synthesis and quality
control, ensuring molecular identity, purity, and structural integrity. This guide will dissect the
expected spectral data from the three cornerstone techniques of modern organic analysis: MS,
IR, and NMR.

Caption: Molecular structure of 4-(1-Aminoethyl)benzonitrile Hydrochloride.

Mass Spectrometry (MS): Molecular Weight and
Formula Confirmation

2.1. Expertise & Causality: The "Why" of the Technique Mass spectrometry is the definitive
technique for determining the molecular weight of a compound. For a salt like 4-(1-
Aminoethyl)benzonitrile hydrochloride, Electrospray lonization (ESI) is the method of
choice. ESl is a "soft" ionization technique that imparts minimal energy to the analyte, reducing
fragmentation and typically yielding a prominent signal for the protonated molecular ion of the
free base, [M+H]*. This provides a direct readout of the molecular mass of the organic
component.

2.2. Self-Validating Protocol: ESI-MS A robust protocol ensures that the observed data is
trustworthy and directly correlates to the analyte.

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent, typically methanol or acetonitrile/water (50:50 v/v), to a final concentration of ~10-
100 uM. The hydrochloride salt ensures good solubility.

 Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a
Time-of-Flight (TOF) or Orbitrap instrument.[4]

« lonization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10
pL/min. Acquire spectra over a mass range of m/z 50-500.

 Internal Validation: Calibrate the mass analyzer using a known standard immediately prior to
the run to ensure high mass accuracy.
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2.3. Authoritative Data Presentation & Interpretation The molecular formula of the free base is
CoH1oN2 (MW: 146.19 g/mol ).[6] The hydrochloride salt has the formula CoH11CIN2 (MW:
182.65 g/mol ).[1] In positive mode ESI-MS, the spectrum will show the mass of the protonated
free base.

Table 1: Predicted Mass Spectrometry Data (ESI+)

lon/Adduct Description Predicted m/z

Protonated molecular ion
[M+H]* 147.0917
of the free base

| [M+Na]* | Sodium adduct of the free base | 169.0736 |

The primary signal of interest is the [M+H]* ion at m/z 147.0917. High-resolution mass
spectrometry (HRMS) would allow for the confirmation of the elemental composition
(CoH11N2%) to within a few parts per million (ppm), providing unequivocal evidence of the
compound's chemical formula.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

3.1. Expertise & Causality: The "Why" of the Technique Infrared (IR) spectroscopy is a rapid
and powerful tool for identifying the functional groups present in a molecule. Each functional
group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or
bend. For 4-(1-Aminoethyl)benzonitrile hydrochloride, IR spectroscopy serves to confirm

the presence of the critical nitrile (C=N), amine (N-H), aromatic (C=C), and aliphatic (C-H)
moieties.

3.2. Self-Validating Protocol: Attenuated Total Reflectance (ATR) Modern ATR-FTIR is a simple,
reliable method requiring minimal sample preparation.

 Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g.,
diamond or germanium) to subtract atmospheric H20 and CO2 absorptions.

o Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
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» Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm~* over the
range of 4000-600 cm~1.,

o Data Processing: The resulting spectrum is automatically background-subtracted and
presented as transmittance or absorbance versus wavenumber.

3.3. Authoritative Data Presentation & Interpretation The IR spectrum provides a distinct
"fingerprint" of the molecule. Key absorptions are predicted based on well-established
correlation tables and data from analogous structures like benzonitrile and other aminonitriles.

(31718l

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm~?) Description

Broad absorption due to

N-H Stretch 3200 - 2800 )

the ammonium salt (-NHs*)

) Sharp, medium-to-weak

C-H (Aromatic) 3100 - 3000

stretches

) ) Medium stretches from the

C-H (Aliphatic) 3000 - 2850

ethyl group

Sharp, strong-to-medium
C=N Stretch 2260 - 2220 _ o _

intensity nitrile absorption[3]
C=C (Aromatic) 1610 - 1580 Ring stretching vibrations

Bending vibration of the
N-H Bend 1550 - 1480

ammonium group

| C-H Bend (Aromatic) | 860 - 810 | Out-of-plane bending for a 1,4-disubstituted ring |

The most diagnostic peak is the nitrile stretch around 2230 cm™1, a feature characteristic of
aromatic nitriles.[9] The broad absorption in the 3200-2800 cm~1 region is a hallmark of the
ammonium hydrochloride salt.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structural Elucidation

4.1. Expertise & Causality: The "Why" of the Techniqgue NMR spectroscopy is the most
powerful technique for elucidating the precise structure of an organic molecule in solution. *H
NMR provides information on the number, connectivity, and chemical environment of protons,
while 13C NMR details the carbon skeleton. For 4-(1-Aminoethyl)benzonitrile hydrochloride,
NMR is essential to confirm the substitution pattern of the benzene ring and the structure of the
aminoethyl side chain. Due to the presence of the acidic ammonium proton and potential for
hydrogen bonding, using a polar aprotic solvent like DMSO-de is the logical choice for acquiring
clean, interpretable spectra.

4.2. Self-Validating Protocol: *H and 3C NMR A standardized protocol ensures reproducibility
and data integrity.[10]

o Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL
of deuterated dimethyl sulfoxide (DMSO-ds). The use of a deuterated solvent is critical to
avoid large interfering solvent signals.[11]

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.[10]

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
include a 30° pulse angle, a 2-second relaxation delay, and co-addition of 8-16 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled *3C spectrum. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a greater number of scans (e.g., 1024 or more)
and a longer relaxation delay may be required.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) and referenced
internally to the residual solvent signal of DMSO-ds (6 2.50 ppm for 1H, & 39.52 ppm for 13C).

4.3. Authoritative Data Presentation & Interpretation

'H NMR Spectroscopy
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The *H NMR spectrum will show distinct signals for the aromatic protons, the methine proton
(CH), the methyl protons (CHs), and the amine protons (NHs™*). The 1,4-disubstitution pattern
on the benzene ring creates a symmetrical AA'BB' system, which often appears as two distinct
doublets.

Table 3: Predicted *H NMR Data (400 MHz, DMSO-de)

Chemical Shift

Multiplicity Integration Assignment Rationale
(5 ppm)

Broad singlet
due to
exchange and
~8.80 brs 3H -NHs* quadrupole
broadening;
downfield shift
due to positive

charge.

Deshielded by

the anisotropic
Ar-H (ortho to and electron-
CN) withdrawing

effect of the

~7.90 d,J=8.4Hz 2H

nitrile group.

Less deshielded
Ar-H (orthoto C-  compared to
~7.70 d,J=84Hz 2H
Q) protons ortho to

the nitrile.

Quartet due to
coupling with the
adjacent CHs
group.
Deshielded by

the adjacent

~4.65 q,J=6.8Hz 1H -CH(NH3*)CHs

nitrogen and

aromatic ring.
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| ~1.60 | d, J=6.8 Hz | 3H | -CH(NHs*)CHs | Doublet due to coupling with the adjacent methine
proton. |

d = doublet, g = quartet, br s = broad singlet

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will display signals for each unique carbon atom in
the molecule.

Table 4: Predicted 13C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (6 ppm) Assignment Rationale

Quaternary aromatic
~148.0 C-CH(NHs*)CHs carbon attached to the
aminoethyl group.

Aromatic CH carbons

~133.0 CH (ortho to CN) ] o
deshielded by the nitrile group.
~129.5 CH (ortho to C-q) Aromatic CH carbons.
Characteristic chemical shift
~118.5 -C=N
for a nitrile carbon.
Quaternary aromatic carbon
~112.0 C-CN attached to the nitrile group;
significantly deshielded.
Aliphatic methine carbon,
~50.0 -CH(NHs*)CHs deshielded by the attached

nitrogen.

| ~21.0 | -CH(NHs*)CHs | Aliphatic methyl carbon. |

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its synergy. No single technique provides the
complete picture, but together they form a self-validating system for structural confirmation.
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Synthesized Compound:

4-(1-Aminoethyl)benzonitrile HCI

Infrared Spectroscopy (ATR-FTIR)

\4

Result: Result: Result:
Correct Molecular Weight? Key Functional Groups Present? Correct Connectivity & Isomer?
(m/z 147.09 for [M+H]*) (C=N, NHs*, Aromatic) (1,4-substitution, ethyl side chain)

NMR Spectroscopy
(*H & 13C in DMSO-de)

Mass Spectrometry (ESI-MS)

:

Data Consistent?

\/

Yes

Re-evaluate Synthesis/
Purification/Data

Structure Confirmed

Click to download full resolution via product page
Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural integrity of 4-(1-Aminoethyl)benzonitrile hydrochloride can be confidently
established through a coordinated application of mass spectrometry, IR spectroscopy, and
NMR spectroscopy. The key identifiers are:

¢ MS: A protonated molecular ion [M+H]* at m/z = 147.09.

e |R: Characteristic absorptions for the ammonium salt (broad, ~3000 cm™1), the nitrile group
(~2230 cm™1), and a 1,4-disubstituted aromatic ring (~830 cm™1).
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* NMR: A unique set of signals in both *H and 3C spectra confirming the 4-substituted
aminoethylbenzonitrile skeleton.

This guide provides the foundational data and interpretive logic required by researchers,
scientists, and drug development professionals to verify the identity and purity of this important
chemical intermediate, ensuring the trustworthiness and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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